![molecular formula C10H6N2O2 B3039141 [1,4]Dioxino[2,3-b:5,6-b']dipyridine CAS No. 262-16-8](/img/structure/B3039141.png)
[1,4]Dioxino[2,3-b:5,6-b']dipyridine
Overview
Description
“[1,4]Dioxino[2,3-b:5,6-b’]dipyridine” is a heterocyclic organic compound . It’s also known as 2,3-Dihydro- [1,4]dioxino [2,3-b]pyridine . The empirical formula is C7H7NO2 and the molecular weight is 137.14 .
Molecular Structure Analysis
The molecular structure of “[1,4]Dioxino[2,3-b:5,6-b’]dipyridine” can be represented by the SMILES stringC1COc2ncccc2O1
. The InChI key is QWQZJEXJTYAPGE-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“[1,4]Dioxino[2,3-b:5,6-b’]dipyridine” is a solid . It exhibits excellent thermal stability and morphological stability .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 1,4-Dioxino[2,3-b]pyridines
The reaction of 3-hydroxy-2-pyridones or 3-hydroxy-2-pyridinthiones with sodium hydride and 1,2-dibromoethane produces 1,4-dioxino[2,3-b]pyridines. These compounds can further be hydrogenated to amino-1,4-dioxino[2,3-b]pyridines (Neunhoeffer & Sponheimer, 1990).
Novel Analogues of 3-Substituted-2,3-Dihydro-1,4-Dioxino[2,3-b]pyridines
New analogues of this core, with modifications in the non-aromatic ring, have been developed. These novel scaffolds, due to their hydroxymethyl group, are attractive intermediates for the preparation of potential therapeutic agents (Bartolomea et al., 2003).
Enantioselective Synthesis and Stereochemistry
Enantioselective synthesis of 2- and 3-substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives is described, with the enantiomeric purity controlled by capillary electrophoresis. This is significant in understanding the stereochemical aspects of these compounds (Lazar et al., 2005).
Electrochemical Properties
The electrochemical studies of [1,2]Dithiino[4,3-b:5,6-b']dipyridine and its analogues provide insights into the redox chemistry, which is crucial for applications in fields like molecular electronics (Cattaneo et al., 2018).
Applications in Drug Discovery
Potential Scaffolds for Drug Discovery
3-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines with selective introductions of substituents on the pyridine ring have been synthesized. These compounds are useful as potential scaffolds for drug discovery and combinatorial chemistry (Alcázar et al., 2003).
Synthesis of Derivatives for Pharmaceutical Research
Derivatives of 1,4-dioxino[2,3-b]quinoxaline have been synthesized, and their fluorescent properties studied, indicating potential applications in pharmaceutical research (Phadke & Rangnekar, 1989).
Advanced Material Science
Binuclear Complexes
Ligands based on [1,4]dioxocino[6,5-b:7,8-b']dipyridine have been used to form binuclear complexes with metals like Pd(II) or Pt(II). These complexes could have applications in areas such as catalysis and material science (Casalino et al., 2009).
Electronic Properties
Studies on compounds like Dinaphtho[2′,3′:5,6][1,4]dioxo[2,3-b:2,3-e]pyridine reveal their potential as electron donor compounds, which can be significant for developing new materials with specific electronic properties (Troya et al., 2002).
Future Directions
properties
IUPAC Name |
2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c1-3-7-9(11-5-1)14-8-4-2-6-12-10(8)13-7/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPKJBGXRJAIRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC3=C(O2)N=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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